molecular formula C16H15NO4 B12127587 Benzyl 1-hydroxy-2-oxo-2-phenylethylcarbamate CAS No. 865284-34-0

Benzyl 1-hydroxy-2-oxo-2-phenylethylcarbamate

Cat. No.: B12127587
CAS No.: 865284-34-0
M. Wt: 285.29 g/mol
InChI Key: UWEUBMRRBZVJCL-UHFFFAOYSA-N
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Description

Benzyl 1-hydroxy-2-oxo-2-phenylethylcarbamate is an organic compound belonging to the class of phenylalanine derivatives It is characterized by the presence of a benzyl group, a hydroxy group, and a carbamate group attached to a phenylethyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-hydroxy-2-oxo-2-phenylethylcarbamate typically involves the reaction of benzylamine with phenylglyoxylic acid, followed by the introduction of a carbamate group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-hydroxy-2-oxo-2-phenylethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzyl 1-oxo-2-oxo-2-phenylethylcarbamate.

    Reduction: Formation of benzyl 1-hydroxy-2-hydroxy-2-phenylethylcarbamate.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 1-hydroxy-2-oxo-2-phenylethylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 1-hydroxy-2-oxo-2-phenylethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 1-hydroxy-2-oxo-2-phenylethylcarbamate analogs: Compounds with similar structures but different substituents on the benzyl or phenylethyl groups.

    Phenylalanine derivatives: Compounds containing phenylalanine or its derivatives, such as phenylglyoxylic acid and benzylamine derivatives.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

865284-34-0

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

benzyl N-(1-hydroxy-2-oxo-2-phenylethyl)carbamate

InChI

InChI=1S/C16H15NO4/c18-14(13-9-5-2-6-10-13)15(19)17-16(20)21-11-12-7-3-1-4-8-12/h1-10,15,19H,11H2,(H,17,20)

InChI Key

UWEUBMRRBZVJCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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